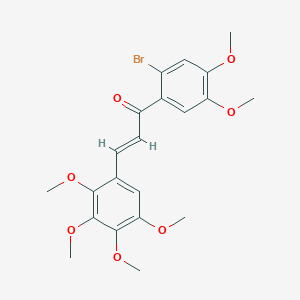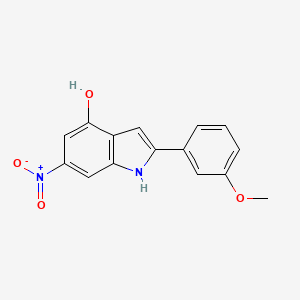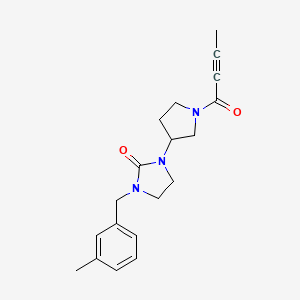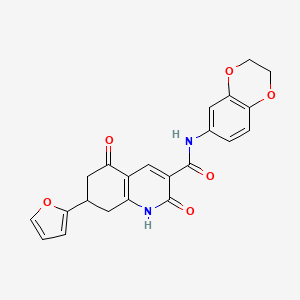![molecular formula C16H14N6 B11043293 7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043293.png)
7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its complex structure, which includes a triazole ring fused to a pyrimidine ring, a phenyl group, and a cyanide group The presence of the dimethylamino and ethenyl groups further adds to its chemical diversity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with a suitable aldehyde or ketone in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Addition of the Dimethylamino and Ethenyl Groups: The dimethylamino and ethenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the Cyanide Group: The cyanide group is typically introduced through a nucleophilic substitution reaction using a cyanide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.
化学反応の分析
Types of Reactions
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, alcohols, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including infections and cancers.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its chemical structure allows for the design of polymers, coatings, and other materials with specific characteristics, such as enhanced durability or conductivity.
作用機序
The mechanism of action of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Receptors: It may bind to receptors on the cell surface or within cells, triggering signaling pathways that lead to physiological responses.
Proteins: The compound can interact with proteins involved in cell division, apoptosis, or other critical processes, influencing cell behavior and survival.
類似化合物との比較
Similar Compounds
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL PROPIONATE: Similar structure but with a propionate group instead of a cyanide group.
Uniqueness
The uniqueness of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE lies in the presence of the cyanide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C16H14N6 |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H14N6/c1-21(2)9-8-14-13(10-17)11-18-16-19-15(20-22(14)16)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b9-8+ |
InChIキー |
NJPANHLFVXXYLF-CMDGGOBGSA-N |
異性体SMILES |
CN(C)/C=C/C1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C#N |
正規SMILES |
CN(C)C=CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043213.png)
![N-[2-({2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11043214.png)
![5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11043219.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11043222.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11043232.png)

![N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043237.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043268.png)




